N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide
Übersicht
Beschreibung
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide, commonly known as EMBI, is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has shown promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
The exact mechanism of action of EMBI is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. EMBI has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. By inhibiting CK2 activity, EMBI can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
EMBI has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, EMBI has been shown to have anti-inflammatory and antioxidant effects. EMBI has also been shown to regulate the expression of certain genes that are involved in cell proliferation and survival. Furthermore, EMBI has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EMBI in lab experiments is its high potency and specificity. EMBI has been shown to have a strong inhibitory effect on CK2 activity, making it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using EMBI is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on EMBI. One area of interest is the development of EMBI as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for EMBI, as well as its safety and efficacy in clinical trials. Another area of interest is the elucidation of the exact mechanism of action of EMBI, which could lead to the development of more potent and specific inhibitors of CK2 activity. Finally, further studies are needed to explore the potential use of EMBI in combination with other anticancer agents, which could enhance its efficacy and reduce the risk of drug resistance.
Wissenschaftliche Forschungsanwendungen
EMBI has been extensively studied for its potential use as an anticancer agent. Several studies have shown that EMBI can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. EMBI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, EMBI has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-3-5-18(23)19-14-6-7-16-15(12-14)20-17(22(16)4-2)13-21-8-10-24-11-9-21/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBCPCKWMOACJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.